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Compound of Interest

Compound Name: GSK3494245

Cat. No.: B11932695

Technical Support Center: GSK3494245

This technical support center provides researchers, scientists, and drug development
professionals with information regarding the safety and tolerability of GSK3494245 in early
clinical development.

Frequently Asked Questions (FAQSs)

Q1: What is the mechanism of action of GSK34942457

Al: GSK3494245 is a potent and selective inhibitor of the chymotrypsin-like activity of the
proteasome in Leishmania parasites.[1] It binds to a site located between the 34 and (35
subunits of the parasite's 20S proteasome.[2][1] This inhibition disrupts the parasite's ability to
recycle and remove unwanted proteins, ultimately leading to parasite death.

Q2: What is the clinical development status of GSK3494245?

A2: As of June 2025, the development of GSK3494245 has been discontinued.[3] A Phase |
clinical trial in healthy volunteers was completed in early 2024.[3][4]

Q3: Why was the development of GSK3494245 discontinued?

A3: The development was not halted due to safety concerns. The decision was based on
pharmacokinetic findings that suggested the drug would likely not meet the dosing
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requirements for effective treatment of visceral leishmaniasis, specifically the need for once or
twice daily oral administration without food.

Q4: What were the overall safety and tolerability findings from the Phase | trial?

A4: In the Phase | study conducted in healthy volunteers, GSK3494245 was found to be
acceptable to participants. No significant side effects related to the study drug were identified.

Q5: What was the design of the Phase | clinical trial for GSK34942457

A5: The Phase | trial (NCT04504435) was a randomized, double-blind, placebo-controlled, first-
in-human study.[4] It evaluated single ascending doses of GSK3494245 in healthy male
participants.[4] The study also included a component to investigate the effect of food on the
drug's pharmacokinetics.[4]
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Issue

Possible Cause

Recommendation

Unexpected in vitro cytotoxicity

in mammalian cell lines

Off-target effects on the human

proteasome.

While GSK3494245 is
selective for the parasite
proteasome, cross-reactivity
can be concentration-
dependent. It is advisable to
perform a dose-response
curve and compare it with the

reported selectivity data.

Variability in in vivo efficacy in

animal models

Pharmacokinetic variability,

potentially due to food effects.

The Phase I trial in humans
indicated a food effect on
pharmacokinetics. Ensure
standardized feeding protocols
in animal studies to minimize

variability in drug exposure.

Difficulty replicating anti-

parasitic activity

Issues with the parasite strain

or culture conditions.

GSK3494245 has shown
activity against various L.
donovani and L. infantum
isolates, including those
resistant to antimony.[5]
Confirm the identity and
susceptibility of the parasite

strain being used.

Quantitative Data Summary

Table 1: Preclinical In Vivo Efficacy of GSK3494245 in a Mouse Model of Visceral
Leishmaniasis (L. donovani)[2][6]
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Mean Leishman  Reduction in
Treatment ] ) P-value vs.
Dose (mg/kg) Donovan Units Parasite Burden _
Group Vehicle
(LDUs) = SD (%)
Vehicle - Not reported 0 -
GSK3494245 3 Not reported Not specified 0.0441
GSK3494245 10 Not reported Not specified 0.0037
GSK3494245 25 Not reported >905 <0.0001
Miltefosine 25 Not reported >95 <0.0001

Note: Specific mean LDU values and standard deviations were not provided in the source

material, only the statistical significance of the reduction.

Table 2: Phase | Clinical Trial (NCT04504435) Design Overview[4]

Parameter

Description

Study Title

A Randomized, Double-blind, Placebo-
controlled, First Time in Human Study to
Evaluate the Safety, Tolerability and
Pharmacokinetics of Single (in Both Fed and
Fasted States) Doses of GSK3494245 in
Healthy Participants

Phase

Number of Participants

Approximately 30 (59 enrolled)

Participant Population

Healthy male volunteers

Study Design

Single ascending dose, crossover design

Interventions

GSK3494245 (oral capsules), Placebo

Primary Outcome Measures

Safety and tolerability

Experimental Protocols
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Protocol 1: In Vivo Efficacy Assessment in a Mouse Model of Visceral Leishmaniasis

This protocol is based on the methodology described for preclinical evaluation of GSK3494245.

[2][6]

Animal Model: Female BALB/c mice.
Infection: Intravenous injection of Leishmania donovani amastigotes.

Treatment Initiation: Treatment is typically initiated several weeks post-infection to allow for
the establishment of a stable infection in the liver and spleen.

Drug Administration: GSK3494245 is administered orally once daily for a specified number of
days (e.g., 5 or 10 days). A vehicle control group and a positive control group (e.qg.,
miltefosine) are included.

Efficacy Endpoint: At the end of the treatment period, mice are euthanized, and the liver and
spleen are harvested.

Parasite Burden Quantification: Parasite burden is determined by microscopic counting of
amastigotes in Giemsa-stained tissue smears. The results are expressed in Leishman
Donovan Units (LDUs), calculated as the number of amastigotes per host cell nucleus
multiplied by the organ weight in milligrams.

Statistical Analysis: The statistical significance of the reduction in parasite burden in treated
groups compared to the vehicle control is determined using appropriate statistical tests, such
as the t-test.
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© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b11932695?utm_src=pdf-body
https://discovery.dundee.ac.uk/files/32466645/1820175116.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6511062/
https://www.benchchem.com/product/b11932695?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“@ Troubleshooting & Optimization

Check Availability & Pricing

Leishmania Parasite

Targeted for

Ubiquitinated Degradation

Proteins

- o

GSK3494245

Click to download full resolution via product page

Caption: Mechanism of action of GSK3494245 in Leishmania.
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Caption: Workflow of the GSK3494245 Phase | clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [GSK3494245 safety and tolerability in early clinical
trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11932695#gsk3494245-safety-and-tolerability-in-
early-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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